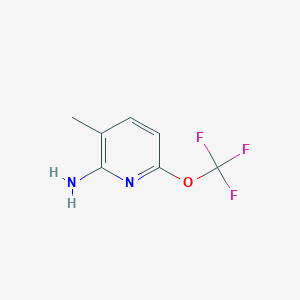

3-Methyl-6-(trifluoromethoxy)pyridin-2-amine

Description

3-Methyl-6-(trifluoromethoxy)pyridin-2-amine is a pyridine derivative featuring a methyl group at position 3 and a trifluoromethoxy (-OCF₃) group at position 6, with an amine (-NH₂) at position 2.

Properties

Molecular Formula |

C7H7F3N2O |

|---|---|

Molecular Weight |

192.14 g/mol |

IUPAC Name |

3-methyl-6-(trifluoromethoxy)pyridin-2-amine |

InChI |

InChI=1S/C7H7F3N2O/c1-4-2-3-5(12-6(4)11)13-7(8,9)10/h2-3H,1H3,(H2,11,12) |

InChI Key |

GAZLBGBCPZXRGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)OC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution on Pyridine Derivatives

- Starting from halogenated pyridines (e.g., 2,6-dichloropyridine derivatives), selective substitution at the 2-position is achieved using nucleophiles such as amines or alkoxides.

- For introducing the trifluoromethoxy group, a nucleophilic substitution with trifluoromethoxide (CF₃O⁻) is employed, often facilitated by suitable leaving groups (e.g., halogens).

- The nucleophilic substitution of 2,6-dichloropyridine derivatives with trifluoromethoxide has been reported, but regioselectivity is critical. Typically, the substitution at the 6-position is favored due to electronic effects, as demonstrated in the synthesis of related compounds.

- The trifluoromethoxy group is introduced via nucleophilic displacement of a suitable leaving group, often under basic conditions, at elevated temperatures.

Aromatic Substitution Using Trifluoromethoxy Precursors

- Use of trifluoromethoxy-containing reagents, such as trifluoromethoxybenzene derivatives, to perform electrophilic aromatic substitution on pyridine rings.

- Alternatively, direct substitution on pre-functionalized pyridine cores with trifluoromethoxy groups attached to reactive intermediates.

Multi-step Synthesis via Building Blocks

- Synthesis begins with a pyridine core bearing suitable leaving groups at the 2 and 6 positions.

- Sequential substitution with methyl groups and trifluoromethoxy groups.

- Final amino group introduction via reduction or amidation.

- A notable route involves starting from 2,6-dichloropyridine, performing regioselective nucleophilic substitution with trifluoromethoxide, followed by methylation at the 3-position, and amino functionalization at the 2-position.

Specific Synthetic Route for the Target Compound

Based on recent literature and experimental data, the following route is considered optimal:

Step 1: Regioselective Nucleophilic Substitution

- Starting from 2,6-dichloropyridine , perform nucleophilic substitution with potassium trifluoromethoxide in a polar aprotic solvent such as dimethylformamide (DMF) at low temperature (~0°C to room temperature).

- This step selectively replaces the chlorine at the 6-position with the trifluoromethoxy group, yielding 2-chloro-6-(trifluoromethoxy)pyridine .

Step 2: Methylation at the 3-Position

- Methylation of the pyridine ring at the 3-position is achieved via directed lithiation or by employing methylating agents such as methyl iodide in the presence of a base (e.g., n-butyllithium).

- This step introduces the methyl group at the 3-position, forming 2-chloro-6-(trifluoromethoxy)-3-methylpyridine .

Step 3: Amination at the 2-Position

- The amino group is introduced via nucleophilic substitution of the chlorine atom at the 2-position with ammonia or an amine reagent under high-temperature conditions or using a catalytic system such as palladium-catalyzed amination.

- This yields This compound .

Step 4: Purification and Characterization

- The final product is purified through column chromatography or recrystallization.

- Confirmed via NMR, MS, IR, and elemental analysis.

Data Table Summarizing the Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran.

Substitution: Sodium methoxide, potassium cyanide; solvents like methanol or dimethyl sulfoxide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-6-(trifluoromethoxy)pyridin-2-amine finds applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, position, or electronic properties:

a) 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3)

- Structure : Chloro (-Cl) at position 6, trifluoromethyl (-CF₃) at position 5.

- Properties : The electron-withdrawing -CF₃ and -Cl groups reduce electron density on the pyridine ring, increasing electrophilicity. Molecular weight: 196.56 g/mol.

b) 5-Ethoxy-6-methylpyridin-2-amine (CAS 89943-11-3)

- Structure : Ethoxy (-OCH₂CH₃) at position 5, methyl (-CH₃) at position 6.

- Properties : The ethoxy group is less electronegative than -OCF₃, resulting in lower lipophilicity. Methyl at position 6 introduces steric hindrance.

- Applications : Explored for antimicrobial activity due to its moderate polarity .

c) 3-(Trifluoromethoxy)pyridin-2-amine (CAS 1206981-49-8)

- Structure : Trifluoromethoxy (-OCF₃) at position 3, amine (-NH₂) at position 2.

- Properties : The -OCF₃ group at position 3 creates distinct electronic effects compared to the target compound’s -OCF₃ at position 6. This positional isomerism alters dipole moments and binding affinities .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 3-Methyl-6-(trifluoromethoxy)pyridin-2-amine | C₇H₇F₃N₂O | 192.14 | -CH₃ (C3), -OCF₃ (C6) | ~2.1 |

| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | 196.56 | -Cl (C6), -CF₃ (C5) | ~2.8 |

| 5-Ethoxy-6-methylpyridin-2-amine | C₈H₁₂N₂O | 152.20 | -OCH₂CH₃ (C5), -CH₃ (C6) | ~1.5 |

*LogP values estimated using fragment-based methods.

Biological Activity

3-Methyl-6-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound that has garnered attention for its significant biological activity. This article delves into its chemical properties, biological interactions, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group at the 3-position and a trifluoromethoxy group at the 6-position. This unique structure enhances its lipophilicity, improving membrane permeability, which is crucial for biological activity.

Chemical Formula: CHFN

Molecular Weight: 192.14 g/mol

The trifluoromethoxy group significantly influences the compound's binding affinity to various biological targets. It has been shown to interact with enzymes and receptors, modulating their activity and affecting cellular signaling pathways. This modulation suggests potential therapeutic applications in treating diseases such as cancer and metabolic disorders .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- Human Hepatocellular Carcinoma (HepG2)

- Non-Small Cell Lung Cancer (A549)

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in these cancer cells, highlighting its potential as an anticancer agent.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each varying in biological activity:

| Compound Name | Key Differences |

|---|---|

| 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine | Lacks trifluoromethoxy group; different reactivity profile |

| 6-(Trifluoromethyl)pyridin-2-amine | Lacks methyl group; affects overall biological activity |

| 2-Methyl-6-(difluoromethoxy)pyridin-3-amine | Contains difluoromethoxy instead of trifluoromethoxy; altered properties |

The combination of both methyl and trifluoromethoxy groups in this compound confers unique electronic characteristics that enhance its biological activity compared to similar compounds.

Q & A

Basic: What are the standard synthetic routes for 3-Methyl-6-(trifluoromethoxy)pyridin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including fluorination and methoxylation. Key steps may include:

- Radical bromination (using reagents like NBS) to introduce functional groups at specific positions .

- Cyclization reactions under controlled conditions (e.g., sodium hydride-mediated cyclization) to form the pyridine core .

- Solvent selection (e.g., THF or DMF) and temperature optimization (room temperature vs. reflux) to enhance yield and purity. For example, THF is often used for its inertness and ability to dissolve polar intermediates .

- Purification via column chromatography or crystallization to isolate the final product.

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields often arise from variations in:

- Reagent stoichiometry : Excess trifluoromethylating agents may improve substitution efficiency but risk side reactions.

- Catalyst choice : Transition-metal catalysts (e.g., Pd or Cu) can influence regioselectivity in trifluoromethoxy group introduction .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction termination points .

- Scale-up adjustments : Batch vs. continuous flow reactors may alter kinetics; automated platforms can improve reproducibility .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- H/C NMR : To confirm the positions of methyl, trifluoromethoxy, and amine groups. The trifluoromethoxy group’s F NMR signal (~-55 to -60 ppm) is diagnostic .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., CHFNO) .

- FT-IR : Identification of N-H stretching (~3300 cm) and C-F vibrations (~1100-1200 cm) .

Advanced: How can researchers address challenges in resolving overlapping signals in NMR spectra?

- 2D NMR techniques (e.g., COSY, HSQC): To assign coupled protons and correlate carbons with protons, resolving ambiguities in crowded aromatic regions .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the trifluoromethoxy group) .

- Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (the compound may cause irritation) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., triethylamine hydrochloride) .

- Waste disposal : Segregate halogenated waste due to the trifluoromethoxy group’s environmental persistence .

Advanced: How can stability studies be designed to evaluate this compound under varying conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-vis), and humidity (75% RH) to identify degradation products via LC-MS .

- pH stability : Test solubility and stability in buffers (pH 1–13) to assess suitability for biological assays .

- Long-term storage : Monitor purity over months in inert (argon) vs. ambient atmospheres to recommend storage conditions .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Enzyme inhibition studies : The pyridine-amine scaffold is a common pharmacophore for kinase or protease inhibitors .

- Prodrug development : The trifluoromethoxy group enhances metabolic stability and membrane permeability .

- Structure-activity relationship (SAR) : Modifications at the 3-methyl or 6-trifluoromethoxy positions to optimize target binding .

Advanced: What strategies can mitigate low bioavailability in preclinical studies?

- Salt formation : Hydrochloride salts to improve aqueous solubility .

- Prodrug derivatization : Introduce cleavable groups (e.g., acetyl) at the amine position for controlled release .

- Co-crystallization : Enhance dissolution rates via co-crystals with carboxylic acids .

Basic: How is the compound’s purity validated for biological assays?

- HPLC/GC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

- Karl Fischer titration : Measure residual water content (<0.5% for hygroscopic batches) .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Molecular docking : Screen interactions with biological targets (e.g., kinases) to guide synthetic modifications .

- Retrosynthetic software (e.g., Synthia): Propose alternative routes using available building blocks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.